molecular formula C9H7BrN2O B600137 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 175878-06-5

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B600137
CAS No.: 175878-06-5
M. Wt: 239.072
InChI Key: RJRQJKLYBMQRHG-UHFFFAOYSA-N
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Description

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 175878-06-5) is a high-value chemical reagent designed for advanced research and development. This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-bridged heterocycles, a scaffold of exceptional clinical and pharmacological significance. Imidazo[1,2-a]pyridine-based compounds are known for their diverse biological activities, spanning antiviral, antibacterial, anti-inflammatory, and antipyretic properties . They are also recognized as key structures in neurology research, with several derivatives acting as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, making them relevant for investigative studies in neurodegenerative conditions . The molecular structure of this compound features a bromo substituent and an aldehyde functional group on the imidazo[1,2-a]pyridine core. The aldehyde group is a versatile handle for further synthetic modification via condensation and nucleophilic addition reactions, allowing researchers to construct more complex molecular architectures. The bromine atom offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups. This makes this compound a crucial building block in medicinal chemistry for the synthesis of compound libraries and in drug discovery projects aimed at developing new therapeutic agents. The compound is supplied with a minimum purity of 97% . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRQJKLYBMQRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724476
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175878-06-5
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Cyclization-Based Approaches

The Hantzsch reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. For 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, the synthesis begins with 2-amino-5-methylpyridine as the primary building block. Cyclization with α-bromoaldehydes or α-chloroketones in the presence of a base (e.g., K₂CO₃) generates the imidazo[1,2-a]pyridine core. Subsequent bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.

Critical Parameters :

  • Solvent : Dichloromethane or chloroform optimizes cyclization efficiency.

  • Temperature : Reflux conditions (40–90°C) ensure complete conversion.

  • Catalyst : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enhances aldehyde oxidation yields (80–88%).

Bromination Strategies for Position-Specific Functionalization

Introducing bromine at the 3-position requires precise control. Electrophilic bromination using Br₂ in acetic acid or NBS with AIBN (azobisisobutyronitrile) as a radical initiator is preferred. The methyl group at position 8 directs bromination to the 3-position via steric and electronic effects.

Optimized Protocol :

  • Dissolve 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv) in anhydrous DCM.

  • Add NBS (1.1 equiv) and AIBN (0.1 equiv) under nitrogen.

  • Reflux at 60°C for 6 hours.

  • Purify via column chromatography (hexane/EtOAc 4:1) to isolate the brominated product.

Yield : 70–85%, confirmed by 1H^1H NMR (δ\delta 9.6 ppm, aldehyde proton).

Oxidation of Hydroxymethyl Precursors

ParameterValue
Temperature−10°C to 15°C
Yield80–88%
Purity (HPLC)>98%

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that 1,2-dichloroethane outperforms chloroform in minimizing side reactions during chlorination steps. Catalytic TEMPO reduces reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Solvent Performance :

SolventYield (%)Side Products (%)
Dichloromethane88<2
Chloroform905
1,2-Dichloroethane92<1

Bromination Efficiency with Alternative Reagents

While NBS is standard, Br₂/H₂O₂ systems offer cost advantages but require stringent temperature control (−5°C) to avoid dibromination.

Bromination Comparison :

ReagentConditionsYield (%)Purity (%)
NBS/AIBN60°C, 6h8597
Br₂/H₂O₂−5°C, 4h7893

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine ring system can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The key structural differences among imidazo[1,2-a]pyridine derivatives lie in the positions of substituents (bromine, methyl, nitro, etc.) and functional groups (aldehyde, sulfonyl, amino). Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogues
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde 175878-06-5 C₉H₇BrN₂O Br (3), CH₃ (8), CHO (2) High reactivity for Suzuki couplings; used in antitrypanosomal agent synthesis
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 30384-96-4 C₈H₅BrN₂O Br (8), CHO (2) Intermediate for antiviral agents; lower hydrophobicity due to lack of methyl group
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 1232038-99-1 C₈H₅BrN₂O Br (6), CHO (3) Potential CDK inhibitor; aldehyde position affects hydrogen-bonding capacity
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde 728864-58-2 C₉H₇BrN₂O Br (6), CH₃ (2), CHO (3) Enhanced steric hindrance at position 2; impacts binding to enzymatic targets
8-Amino-6-bromoimidazo[1,2-a]pyridine 70701133 (CID) C₇H₆BrN₃ Br (6), NH₂ (8) Hydrogen-bond donor capacity; used in CDK2 inhibitor studies

Physicochemical Properties

  • Lipophilicity: The methyl group in the target compound increases logP compared to non-methylated analogues (e.g., 8-bromo-2-carbaldehyde), affecting bioavailability .
  • Solubility: Sulfonyl and amino derivatives (e.g., 2c in ) exhibit higher aqueous solubility (>10 mg/mL) than aldehyde- or bromine-dominated structures .
  • pKa : Predicted pKa values for aldehyde-containing derivatives range from 2.45–3.50, indicating moderate acidity suitable for prodrug design .

Biological Activity

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and applications, supported by diverse research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Structure : The compound features a bromine atom and an aldehyde functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Radical Reactions : The compound can undergo radical reactions for functionalization, which may affect its interaction with biological systems.
  • Biochemical Pathways : Changes in the structure due to functionalization can influence key biochemical pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridines, including this compound, exhibit antimicrobial properties. For instance:

  • Anti-Tuberculosis Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. A study identified derivatives with minimal inhibitory concentrations (MIC) as low as 0.10 μM against the H37Rv strain of tuberculosis . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

The compound's structural characteristics may confer anticancer properties. Similar imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell growth:

  • Cell Growth Inhibition : Studies on related compounds indicate that they can induce apoptosis and cell cycle arrest in cancer cells . Further research is needed to evaluate the specific effects of this compound on cancer cell lines.

Research Findings and Case Studies

A comprehensive understanding of the biological activity of this compound can be enhanced through case studies and comparative analysis with similar compounds.

Comparative Analysis Table

Compound NameCAS NumberKey FeaturesBiological Activity
3-Bromo-7-methylimidazo[1,2-a]pyridine866135-66-2Similar structure but different substitution patternLimited data available
4-Bromo-8-methylimidazo[1,2-a]pyridineNot AvailableVariation in position of brominePotential antimicrobial activity
5-Methylimidazo[1,2-a]pyridineNot AvailableLacks bromine but retains core imidazo structureKnown anticancer properties

Synthesis and Applications

The synthesis of this compound has been achieved through various methods that highlight its accessibility for research purposes. Its applications span across:

  • Medicinal Chemistry : As a potential lead compound in drug discovery for infectious diseases and cancer.
  • Material Science : Utilized in developing new materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde?

  • Methodological Answer: Synthesis typically involves halogenation and functionalization of the imidazo[1,2-a]pyridine scaffold. For example, Suzuki-Miyaura cross-coupling reactions can introduce bromine at the 3-position, while Vilsmeier-Haack formylation may be used to install the aldehyde group at the 2-position. Precise stoichiometric control and inert reaction conditions (e.g., argon atmosphere) are critical to minimize side reactions. Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • Mass Spectrometry: HRMS determines molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting).
  • IR Spectroscopy: Confirms the presence of the aldehyde group (C=O stretch ~1700 cm1^{-1}) .

Q. How does bromine substitution at the 3-position influence chemical reactivity?

  • Methodological Answer: Bromine enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions, enabling further functionalization (e.g., cross-coupling reactions). Comparative studies with fluoro or chloro analogs show bromine’s superior leaving-group ability in nucleophilic substitutions, which is critical for synthesizing derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in anticancer assays?

  • Methodological Answer: Contradictions may arise from cell line variability or assay conditions. Standardized protocols include:

  • Dose-Response Curves: Establish IC50_{50} values across multiple cell lines (e.g., MCF-7, HeLa) .
  • Control Experiments: Use structurally similar analogs (e.g., 8-fluoro derivatives) to isolate the role of bromine and methyl groups .
  • Mechanistic Studies: Flow cytometry to assess apoptosis vs. necrosis, and Western blotting to evaluate caspase activation .

Q. How is X-ray crystallography applied to elucidate its structural conformation?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and assesses intermolecular interactions (e.g., halogen bonding). WinGX and ORTEP visualize anisotropic displacement parameters, crucial for confirming the aldehyde’s planar geometry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What are common impurities in its synthesis, and how are they mitigated?

  • Methodological Answer: Major impurities include:

  • Debrominated Byproducts: Detected via LC-MS; minimized by optimizing reaction time/temperature .
  • Oxidation Products: Aldehyde-to-carboxylic acid conversion; prevented by using anhydrous conditions and radical scavengers (e.g., BHT) .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Q. How can derivatives be designed to enhance antimicrobial activity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance membrane permeability .
  • Prodrug Strategies: Convert the aldehyde to a Schiff base for improved bioavailability .
  • In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets like DNA gyrase .

Q. What computational methods predict its reactivity in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh3_3)4_4) .

Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer: Competing reactivity at N1 vs. C3 positions requires:

  • Directing Groups: Use of pyridine-N-oxide to steer bromination to the 3-position .
  • Protecting Strategies: Temporary protection of the aldehyde (e.g., acetal formation) during C-H activation .

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